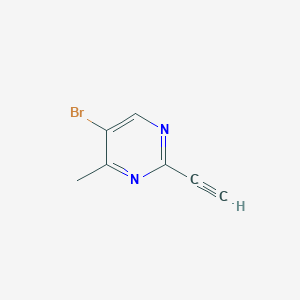

5-Bromo-2-ethynyl-4-methylpyrimidine

Beschreibung

Significance of Halogenated Pyrimidines in Organic Synthesis

The introduction of halogen atoms onto the pyrimidine (B1678525) ring dramatically enhances its synthetic utility. Halogenated pyrimidines are key intermediates in a multitude of cross-coupling reactions, serving as electrophilic partners. nih.gov The reactivity of the carbon-halogen bond is dependent on the nature of the halogen (I > Br > Cl) and its position on the pyrimidine ring. researchgate.net This differential reactivity allows for selective and sequential functionalization of polyhalogenated pyrimidines.

The bromine atom in 5-bromopyrimidines is a particularly useful handle for introducing molecular diversity. sigmaaldrich.com It readily participates in transition metal-catalyzed reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comresearchgate.net This strategic placement of a bromine atom provides a reliable and efficient route to elaborate the pyrimidine core, making these compounds valuable precursors for the synthesis of complex target molecules. nih.gov

Relevance of Ethynyl (B1212043) Functionalities in Contemporary Chemical Architectures

The ethynyl group (–C≡CH) is a highly versatile functional group in organic chemistry. Its linear geometry and the high electron density of the carbon-carbon triple bond make it a reactive center for various transformations, including addition reactions, cycloadditions, and coupling reactions. rsc.org The terminal alkyne proton is weakly acidic and can be removed by a suitable base to generate a nucleophilic acetylide, which is a powerful tool for carbon-carbon bond formation.

In modern chemical synthesis, the ethynyl group is a cornerstone of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. researchgate.net Furthermore, the rigidity of the ethynyl linker is often exploited in the design of functional materials, such as molecular wires and organic semiconductors, as well as in medicinal chemistry to create conformationally constrained molecules that can interact with biological targets with high specificity. sigmaaldrich.com

Research Context of 5-Bromo-2-ethynyl-4-methylpyrimidine as a Versatile Building Block

This compound emerges as a particularly interesting synthetic building block due to the orthogonal reactivity of its three functional groups. The pyrimidine ring itself provides a stable core, while the 5-bromo and 2-ethynyl substituents offer distinct sites for chemical modification. The methyl group at the 4-position also influences the electronic properties and steric environment of the ring.

The presence of both a bromine atom and a terminal alkyne on the same pyrimidine scaffold opens up possibilities for a variety of synthetic transformations. The bromine at the 5-position is well-suited for palladium-catalyzed cross-coupling reactions. researchgate.net Simultaneously, the terminal alkyne at the 2-position can undergo a separate set of reactions, such as Sonogashira coupling with a different aryl or vinyl halide, copper-catalyzed azide-alkyne cycloaddition (CuAAC), or other addition reactions. This dual reactivity allows for the sequential and controlled introduction of different molecular fragments, making this compound a highly valuable intermediate for the construction of complex, polyfunctionalized pyrimidine derivatives. Such derivatives are of interest in the development of new pharmaceuticals and advanced materials. A patent for the preparation of 5-bromo-2-substituted pyrimidine compounds highlights their importance as key intermediates in the synthesis of active drugs. google.com

Interactive Data Tables

Below are interactive tables summarizing key data related to this compound and its synthesis.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₅BrN₂ |

| Molecular Weight | 197.03 g/mol |

| XLogP3 | 1.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 195.96396 g/mol |

| Monoisotopic Mass | 195.96396 g/mol |

| Topological Polar Surface Area | 38.2 Ų |

| Heavy Atom Count | 10 |

| Formal Charge | 0 |

| Complexity | 185 |

Table 2: Typical Conditions for Sonogashira Coupling of Bromopyrimidines

| Catalyst | Ligand | Copper Source | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₂Cl₂ | PPh₃ | CuI | Et₃N | THF/DMF | 25-100 |

| Pd(OAc)₂ | XPhos | CuI | K₂CO₃ | Dioxane | 80-120 |

| PdCl₂(dppf) | dppf | CuI | Cs₂CO₃ | Toluene | 100 |

This table provides a general overview of conditions reported in the literature for Sonogashira reactions involving bromopyrimidines and may serve as a starting point for the synthesis of this compound. researchgate.netrsc.orgscirp.org

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H5BrN2 |

|---|---|

Molekulargewicht |

197.03 g/mol |

IUPAC-Name |

5-bromo-2-ethynyl-4-methylpyrimidine |

InChI |

InChI=1S/C7H5BrN2/c1-3-7-9-4-6(8)5(2)10-7/h1,4H,2H3 |

InChI-Schlüssel |

MCXCWHUERKVENI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC(=NC=C1Br)C#C |

Herkunft des Produkts |

United States |

Reactivity and Transformational Chemistry of 5 Bromo 2 Ethynyl 4 Methylpyrimidine

Chemical Transformations Involving the Bromo Substituent

The bromine atom at the 5-position of the pyrimidine (B1678525) ring is a key site for chemical modification. Its reactivity is influenced by the electron-withdrawing nature of the pyrimidine ring and the other substituents.

Nucleophilic Aromatic Substitution Pathways on the Pyrimidine Ring

The 5-bromo substituent on the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile replaces the bromine atom. The pyrimidine ring, being an electron-deficient system, facilitates this type of reaction. The rate and success of these substitutions can be influenced by the nature of the nucleophile and the reaction conditions. For instance, rapid nucleophilic displacement reactions of 5-bromopyrimidine (B23866) with various nucleophiles have been achieved using microwave irradiation. sigmaaldrich.com

While specific studies on 5-Bromo-2-ethynyl-4-methylpyrimidine are not widely available, the reactivity of analogous 5-bromopyrimidines provides insight into its expected behavior. For example, 5-bromopyrimidines can react with phenols in a concerted SNAr reaction to form 5-aryloxypyrimidines. nih.gov Similarly, reactions with amines and other nucleophiles are anticipated. The presence of the ethynyl (B1212043) and methyl groups on the ring will modulate the reactivity of the C5-Br bond towards nucleophilic attack.

In some cases, instead of a direct substitution, a cine-substitution can occur, where the incoming group attaches to a carbon atom adjacent to the one bearing the leaving group. For example, treatment of certain 4-(alkylthio)-5-bromopyrimidines with n-butyllithium can lead to a cine-substitution, forming a bipyrimidine product through a proposed σ-adduct intermediate. acs.org

| Nucleophile | Reagent Example | Expected Product Type | General Conditions |

| Alkoxide | Sodium Methoxide | 5-Alkoxy-2-ethynyl-4-methylpyrimidine | Varies, often with heating |

| Amine | Ammonia, Alkylamines | 5-Amino-2-ethynyl-4-methylpyrimidine | Varies, can be high pressure/temperature |

| Thiolate | Sodium Thiomethoxide | 5-(Methylthio)-2-ethynyl-4-methylpyrimidine | Often in a polar aprotic solvent like DMF |

| Phenoxide | Sodium Phenoxide | 5-Phenoxy-2-ethynyl-4-methylpyrimidine | Base-mediated, may require heating nih.gov |

Strategic Metal-Halogen Exchange Reactions for Further Functionalization

Metal-halogen exchange is a powerful strategy for converting aryl halides into organometallic reagents, which can then be reacted with a wide range of electrophiles. wikipedia.org The bromine atom of this compound can be exchanged with a metal, typically lithium or magnesium. This reaction is usually performed at low temperatures to prevent side reactions. nih.govtcnj.edu

For instance, reacting a bromo-substituted pyrimidine with an organolithium reagent like n-butyllithium can generate a 5-lithiopyrimidine intermediate. nih.govnih.gov This lithiated species can then be trapped with an electrophile. For example, reaction with triisopropylborate followed by hydrolysis would yield the corresponding 5-pyrimidylboronic acid. nih.gov Similarly, Grignard reagents can be prepared via magnesium-halogen exchange, often using reagents like isopropylmagnesium chloride (i-PrMgCl). nih.gov The resulting organomagnesium compound can then participate in various coupling reactions.

These metal-halogen exchange reactions provide a versatile entry point for introducing a wide variety of functional groups at the 5-position of the pyrimidine ring, a transformation not easily achieved by other means.

| Reagent | Intermediate | Subsequent Electrophile Example | Final Product Type |

| n-Butyllithium | 2-Ethynyl-4-methyl-5-lithiopyrimidine | Triisopropyl borate | 2-Ethynyl-4-methylpyrimidin-5-yl)boronic acid |

| Isopropylmagnesium chloride | (2-Ethynyl-4-methylpyrimidin-5-yl)magnesium chloride | N,N-Dimethylformamide (DMF) | 2-Ethynyl-4-methylpyrimidine-5-carbaldehyde |

| n-Butyllithium | 2-Ethynyl-4-methyl-5-lithiopyrimidine | Carbon dioxide (CO₂) | 2-Ethynyl-4-methylpyrimidine-5-carboxylic acid |

Chemical Reactivity of the Ethynyl Moiety

The ethynyl group at the 2-position is another reactive handle on the molecule, offering a gateway to a variety of chemical transformations, particularly addition and cycloaddition reactions.

Hydrohalogenation and Other Addition Reactions to the Triple Bond

The carbon-carbon triple bond of the ethynyl group can undergo addition reactions. A classic example is hydrohalogenation, where a hydrogen halide (HX) adds across the triple bond. pressbooks.pubyoutube.comyoutube.com This reaction typically proceeds through a carbocation intermediate, with the halogen adding to the more substituted carbon (Markovnikov's rule). pressbooks.pubyoutube.com In the case of 2-ethynylpyrimidine (B1314018), the regioselectivity will be influenced by the electronic effects of the pyrimidine ring.

Other addition reactions to the alkyne are also possible, including hydration (addition of water, often catalyzed by mercury salts) to form a ketone, and hydrogenation (addition of H₂) to yield the corresponding alkene or alkane, depending on the catalyst and conditions used.

Cycloaddition Reactions (e.g., [2+2+2] Cyclotrimerization)

The ethynyl group can participate in various cycloaddition reactions, which are powerful methods for constructing cyclic systems. libretexts.orgnih.gov For instance, it can act as a dipolarophile in [3+2] cycloadditions with 1,3-dipoles like azides or nitrile oxides to form five-membered heterocyclic rings. mdpi.commdpi.com

Furthermore, the terminal alkyne can undergo [2+2+2] cyclotrimerization reactions. cuni.cz In this type of reaction, three alkyne units (which can be from one, two, or three different molecules) come together in the presence of a transition metal catalyst (e.g., rhodium or nickel complexes) to form a benzene (B151609) ring. acs.org If this compound is subjected to these conditions, it could potentially trimerize with itself or co-trimerize with other alkynes to produce complex, highly substituted aromatic compounds.

Reactivity of the Methyl Group and Pyrimidine Core

The methyl group and the pyrimidine ring itself also possess characteristic reactivity. The methyl group at C4 is activated by the adjacent electron-withdrawing pyrimidine ring. This can facilitate reactions such as condensation with aldehydes or oxidation under certain conditions.

The pyrimidine core, being electron-deficient, is generally resistant to electrophilic aromatic substitution. However, it can be susceptible to nucleophilic attack, particularly at positions 2, 4, and 6. wur.nl In some instances, strong nucleophiles can add to the ring, leading to ring-opening or ring-transformation reactions, especially if the pyrimidine ring is quaternized. wur.nl The presence of the bromo, ethynyl, and methyl substituents will influence the sites and likelihood of such attacks on the pyrimidine core of this compound. Additionally, the pyrimidine ring can be activated towards nucleophilic attack by the addition of a nucleophile to carbon-6, a mechanism observed in some enzymatic reactions. umich.edu

Functionalization of the Alkyl Side Chain (e.g., radical reactions, condensation reactions)

The methyl group at the C4 position of the pyrimidine ring is a key handle for introducing structural diversity. Its reactivity is influenced by the electronic nature of the pyrimidine ring and can be exploited through various synthetic strategies, including radical and condensation reactions.

Radical Reactions:

The methyl group on the pyrimidine ring can undergo radical substitution reactions, a common method for functionalizing alkyl side chains on heterocyclic systems. A primary example is radical bromination, which involves the substitution of a hydrogen atom with a bromine atom via a free radical pathway. numberanalytics.com This process is typically initiated by light or a radical initiator, such as N-bromosuccinimide (NBS). The stability of the resulting benzylic-type radical intermediate, stabilized by resonance with the pyrimidine ring, facilitates this transformation. chemistrysteps.com

The mechanism involves three main steps: initiation, propagation, and termination. numberanalytics.com

Initiation: Formation of a bromine radical.

Propagation: The bromine radical abstracts a hydrogen atom from the methyl group to form an allylic-type radical, which is resonance-stabilized. This radical then reacts with a bromine source (like Br₂) to form the brominated product and a new bromine radical. chemistrysteps.com

Termination: Combination of radicals to end the chain reaction.

While no specific studies on the radical bromination of this compound are available, the principles of allylic bromination suggest that the methyl group would be susceptible to such transformations. libretexts.org

Condensation Reactions:

Condensation reactions provide another avenue for elaborating the methyl group, often after its initial oxidation to an aldehyde. A prominent example is the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org This reaction is typically catalyzed by a weak base. wikipedia.org

For this compound, the methyl group could first be oxidized to the corresponding aldehyde, 5-bromo-2-ethynyl-pyrimidine-4-carbaldehyde. This aldehyde can then undergo a Knoevenagel condensation with various active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, to form α,β-unsaturated products. bas.bg These products are valuable intermediates for the synthesis of more complex heterocyclic systems. researchgate.netnih.gov

The general scheme for a Knoevenagel condensation is as follows:

Deprotonation of the active methylene compound by a base to form a carbanion.

Nucleophilic attack of the carbanion on the aldehyde.

Protonation of the resulting alkoxide.

Dehydration to yield the final α,β-unsaturated product.

The reactivity of the aldehyde in this reaction is enhanced by the electron-withdrawing nature of the pyrimidine ring.

| Reaction Type | Reagents/Conditions | Potential Product | Reference |

| Radical Bromination | N-Bromosuccinimide (NBS), light or initiator | 5-Bromo-4-(bromomethyl)-2-ethynylpyrimidine | numberanalytics.comchemistrysteps.com |

| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile), base (e.g., piperidine) | α,β-unsaturated derivatives | wikipedia.orgbas.bg |

Influence of Substituents on Pyrimidine Ring Aromaticity and Reactivity

The aromaticity and reactivity of the pyrimidine ring in this compound are significantly influenced by the electronic properties of its substituents. The pyrimidine ring itself is electron-deficient due to the presence of two nitrogen atoms. nih.gov The bromo and ethynyl groups at positions 5 and 2, respectively, are both electron-withdrawing, further decreasing the electron density of the ring.

The presence of electron-withdrawing groups generally deactivates the aromatic ring towards electrophilic substitution. researchgate.net Conversely, these groups activate the ring for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the activating groups. In the case of pyrimidines, the chloro- and bromo-substituents are known to be susceptible to nucleophilic displacement. rsc.orgresearchgate.net

The ethynyl group at the C2 position is a versatile functional group that can participate in various coupling reactions, most notably the Sonogashira coupling. This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a powerful tool for forming carbon-carbon bonds. organic-chemistry.orglibretexts.org The presence of the ethynyl group allows for the introduction of a wide array of aryl and other unsaturated moieties at the 2-position of the pyrimidine ring. rsc.org

The bromo-substituent at the C5 position also serves as a handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which would allow for the introduction of various aryl or vinyl groups at this position. nih.gov

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Bromo | 5 | Inductive: -I (electron-withdrawing), Resonance: +M (electron-donating, but weaker than -I) | Deactivates towards electrophilic attack, Activates towards nucleophilic attack, Enables cross-coupling reactions. |

| Ethynyl | 2 | Inductive: -I (electron-withdrawing) | Deactivates towards electrophilic attack, Enables Sonogashira coupling. |

| Methyl | 4 | Inductive: +I (electron-donating) | Activates the ring towards electrophilic attack (weakly), Provides a site for side-chain functionalization. |

The combination of these substituents creates a unique reactivity profile for this compound, making it a versatile building block in medicinal chemistry and materials science. guidechem.comgoogle.comossila.com

Rational Design and Synthesis of Derivatives and Analogues of 5 Bromo 2 Ethynyl 4 Methylpyrimidine

Structure-Activity Relationship (SAR) Analogues for Pyrimidine (B1678525) Scaffolds

The potential biological activity of 5-Bromo-2-ethynyl-4-methylpyrimidine and its analogues can be inferred from the established structure-activity relationships of similarly substituted pyrimidines. The position and nature of substituents on the pyrimidine ring are known to greatly influence biological outcomes. nih.gov

The C5-bromo substituent is a particularly interesting feature. Halogen atoms, especially bromine, can form halogen bonds, which are non-covalent interactions that can contribute to ligand-receptor binding affinity. The bromo group also significantly increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile. Critically, the bromine atom serves as an excellent synthetic handle for post-scaffold modifications, particularly through transition-metal-catalyzed cross-coupling reactions. tandfonline.comnih.gov In numerous studies, 5-bromo-pyrimidine derivatives have been synthesized as intermediates for creating potent kinase inhibitors and other therapeutic agents. nih.govnih.gov

The C2-ethynyl group is a small, rigid, and linear functional group that can act as a hydrogen bond acceptor and probe narrow hydrophobic channels within a protein's active site. Its π-system can engage in favorable interactions with aromatic residues. The ethynyl (B1212043) group is also a highly versatile reactive moiety for bioorthogonal chemistry, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to form stable triazole rings, or for Sonogashira coupling reactions to extend the molecule's structure.

The C4-methyl group provides a smaller lipophilic contribution and can influence the molecule's orientation in a binding pocket through steric effects. It can also impact metabolic stability by blocking a potential site of oxidation.

By systematically modifying these three positions, a library of analogues can be designed to explore the SAR. For instance, replacing the C5-bromo with other halogens (Cl, I) or with cyano or small alkyl groups would modulate the electronic and steric properties. The C2-ethynyl group could be replaced with other small, unsaturated groups or used as an anchor point for larger extensions.

| Position Modified | Original Group | Proposed Analogue Group | Rationale for Modification |

| C5 | -Br | -Cl, -I | Modulate halogen bond strength and lipophilicity. |

| C5 | -Br | -CN, -CF₃ | Introduce strong electron-withdrawing character. |

| C5 | -Br | -Aryl, -Heteroaryl | Explore extended binding pockets via cross-coupling. |

| C2 | -C≡CH | -C≡C-Si(CH₃)₃ | Protected precursor for controlled reactions. |

| C2 | -C≡CH | -CH=CH₂ | Alter geometry and reactivity. |

| C2 | -C≡CH | 1,2,3-Triazole | Introduce a larger, more polar heterocyclic ring. |

| C4 | -CH₃ | -CF₃, -CH₂F | Increase metabolic stability and alter electronics. |

| C4 | -CH₃ | -Cyclopropyl | Introduce conformational rigidity and alter lipophilicity. |

Synthetic Approaches to Polyfunctionalized Pyrimidine Compounds

The synthesis of this compound and its derivatives can be approached through established methodologies for constructing and functionalizing the pyrimidine core. mdpi.com A common strategy involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, known as the Pinner synthesis. mdpi.com

A plausible pathway to the parent scaffold could begin with the synthesis of a di-halogenated pyrimidine, such as 5-bromo-2,4-dichloropyrimidine, which is a commercially available or readily synthesized starting material. nih.gov From this intermediate, a sequence of selective nucleophilic aromatic substitution (SNAr) and cross-coupling reactions can be employed.

Synthesis of the Core Scaffold : 5-bromo-2,4-dichloro-pyrimidine can react selectively with an organometallic reagent (e.g., methylmagnesium bromide with a suitable catalyst) or undergo nucleophilic substitution to install the C4-methyl group. The remaining C2-chloro group can then be subjected to a Sonogashira coupling with a protected acetylene, such as trimethylsilylacetylene, followed by deprotection to yield this compound.

Functionalization of the Scaffold : With the core scaffold in hand, its polyfunctional nature allows for diverse derivatization.

C5-Position (Bromo) : The bromo group is primed for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura (using boronic acids/esters), Stille (using organostannanes), or Heck (using alkenes) to introduce a wide variety of carbon-based substituents. nih.govnih.gov

C2-Position (Ethynyl) : The terminal alkyne is a versatile functional group. It can undergo Sonogashira coupling to attach aryl or vinyl groups, Glaser coupling to form diynes, or copper-catalyzed cycloaddition with azides to generate 1,4-disubstituted 1,2,3-triazoles.

| Starting Material | Reaction Type | Reagents | Potential Product Class |

| This compound | Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base | 5-Aryl-2-ethynyl-4-methylpyrimidines |

| This compound | Sonogashira Coupling | R'-C≡CH, Pd/Cu catalyst, Base | 5-Alkynyl-2-ethynyl-4-methylpyrimidines |

| This compound | Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | 5-Amino-2-ethynyl-4-methylpyrimidines |

| This compound | Azide-Alkyne Cycloaddition | R-N₃, Cu(I) catalyst | 5-Bromo-4-methyl-2-(1-R-1,2,3-triazol-4-yl)pyrimidines |

Exploration of Fused Pyrimidine Systems and Their Synthesis

Fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines, are prevalent in pharmacologically active molecules and often exhibit enhanced biological activity compared to their monocyclic precursors. nih.govresearchgate.net The this compound scaffold is well-suited for the construction of such fused rings through intramolecular cyclization strategies.

The key to forming fused systems is to introduce a second functional group that can react with one of the existing substituents on the pyrimidine ring. The 2-ethynyl group is an excellent electrophile for intramolecular cyclization reactions.

Synthesis of Pyrrolo[2,3-d]pyrimidines: A common route involves introducing a nucleophilic nitrogen atom adjacent to the ethynyl group. This can be achieved by first converting the C4-methyl group into a functionalized side chain. For example, bromination of the methyl group followed by substitution with an amine (R-NH₂) would create an intermediate. Subsequent intramolecular cyclization, often promoted by a base or a transition metal catalyst, would involve the attack of the amine onto the ethynyl group, leading to the formation of a fused five-membered pyrrole (B145914) ring.

Synthesis of Furo[2,3-d] and Thieno[2,3-d]pyrimidines: Similarly, introducing an oxygen (e.g., from a hydroxyl group) or sulfur (e.g., from a thiol group) nucleophile adjacent to the alkyne can lead to the formation of furo[2,3-d]pyrimidines or thieno[2,3-d]pyrimidines, respectively. researchgate.net A versatile approach involves a Sonogashira coupling at the C5-bromo position with an ortho-hydroxyphenyl or ortho-mercaptophenyl boronic acid. The resulting intermediate would possess the alkyne and the nucleophile in perfect proximity for a palladium- or copper-catalyzed intramolecular cyclization, forming the fused furan (B31954) or thiophene (B33073) ring.

| Fused System | Proposed Synthetic Strategy | Key Intermediate |

| Pyrrolo[2,3-d]pyrimidine | Introduction of an amine on a C4 side-chain, followed by intramolecular cyclization onto the C2-ethynyl group. | 5-Bromo-4-(aminomethyl)-2-ethynylpyrimidine derivative |

| Furo[2,3-d]pyrimidine | Coupling of an o-halophenol at C2, followed by intramolecular cyclization onto a C4-substituent. | 2-(2-hydroxyphenyl)-ethynyl-4-methyl-5-bromopyrimidine |

| Thieno[2,3-d]pyrimidine | Intramolecular cyclization of a 5-(ortho-thio-substituted-aryl)-2-ethynylpyrimidine. | 5-(2-mercaptophenyl)-2-ethynyl-4-methylpyrimidine |

| Pyridazino[4,5-d]pyrimidine | Reaction of a hydrazine (B178648) derivative with a dicarbonyl precursor formed by manipulation of the C4 and C5 substituents. | Pyrimidine-4,5-dicarboxylate derivative |

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Ethynyl 4 Methylpyrimidine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations, often using functionals like B3LYP, are employed to investigate the properties of pyrimidine (B1678525) derivatives. irjweb.comresearching.cn These studies provide fundamental insights into the molecule's characteristics.

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is found. aps.org For 5-Bromo-2-ethynyl-4-methylpyrimidine, this would involve finding the precise bond lengths, bond angles, and dihedral angles that define its ground state structure.

While specific experimental data for this exact molecule is not widely published, DFT calculations on similar pyrimidine derivatives provide expected values. researchgate.netresearchgate.net The optimization process confirms the planarity of the pyrimidine ring and determines the spatial orientation of the ethynyl (B1212043), bromo, and methyl substituents. Conformational analysis would investigate any potential rotational isomers, although the rigidity of the ethynyl group and the pyrimidine ring limits significant conformational freedom.

Below is a table representing typical geometric parameters that would be determined for this compound through DFT calculations, based on data from analogous structures.

| Parameter | Description | Typical Calculated Value |

| Bond Lengths | ||

| C-Br | Carbon-Bromine bond | ~1.88 Å |

| C≡C | Carbon-Carbon triple bond | ~1.21 Å |

| C-N (ring) | Carbon-Nitrogen bonds in the pyrimidine ring | ~1.33 - 1.38 Å |

| C-C (ring) | Carbon-Carbon bonds in the pyrimidine ring | ~1.39 - 1.42 Å |

| C-CH₃ | Bond between ring carbon and methyl carbon | ~1.51 Å |

| Bond Angles | ||

| C-C-Br | Angle involving the bromine substituent | ~118° |

| C-C≡C | Angle involving the ethynyl substituent | ~178° (nearly linear) |

| N-C-N (ring) | Angle within the pyrimidine ring | ~115° - 128° |

Note: These values are illustrative and would be precisely calculated for the title compound in a dedicated DFT study.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. irjweb.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. irjweb.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com In pyrimidine derivatives, the HOMO is often distributed over the pyrimidine ring and electron-donating substituents, while the LUMO is typically localized on the ring and any electron-withdrawing groups. For this compound, the ethynyl and bromo groups would significantly influence the energies and distributions of these frontier orbitals.

| Parameter | Description | Significance |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. Higher energy means a better electron donor. irjweb.com |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. Lower energy means a better electron acceptor. irjweb.com |

| HOMO-LUMO Gap (ΔE) | ΔE = E(LUMO) - E(HOMO) | A small gap implies high chemical reactivity, low kinetic stability, and higher polarizability. irjweb.com |

Calculations on similar molecules show that such functional groups lead to a relatively small energy gap, indicating that this compound is likely a chemically reactive molecule with potential for charge-transfer interactions. aimspress.com

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool that visualizes the electrostatic potential on the electron density surface of a molecule. It provides a color-coded map to identify regions of positive and negative potential, which are crucial for predicting sites of electrophilic and nucleophilic attack. irjweb.com

Red Regions: Indicate areas of high electron density and negative electrostatic potential, representing likely sites for electrophilic attack. In this compound, these would be concentrated around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons.

Blue Regions: Indicate areas of low electron density and positive electrostatic potential, representing likely sites for nucleophilic attack. These would be found near the hydrogen atoms and potentially around the bromine atom due to its polarizability.

Green Regions: Represent areas of neutral potential.

The MEP map provides a clear, intuitive picture of the molecule's charge distribution and is invaluable for predicting how it will interact with other reagents. researchgate.netaimspress.com

Natural Bond Orbital (NBO) analysis examines the interactions between filled and vacant orbitals within a molecule to understand delocalization, hyperconjugation, and the stability they provide. researchgate.netwisc.edu This method translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure.

The key output of NBO analysis is the second-order perturbation energy, E(2), which quantifies the stabilization energy from a donor-acceptor interaction. For this compound, significant interactions would be expected between:

The lone pairs of the nitrogen atoms (donor) and the antibonding π* orbitals of the pyrimidine ring (acceptor).

The π orbitals of the ethynyl group and the π* orbitals of the ring, indicating conjugation.

The lone pairs of the bromine atom and adjacent antibonding orbitals.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. For this compound, which possesses multiple reactive sites, theoretical calculations can predict the most likely products of a reaction and the energy barriers required to form them. This involves locating the transition state structures, which are the highest energy points along a reaction coordinate. youtube.com

Given its structure, this compound is a prime candidate for several important reactions:

Palladium-Catalyzed Cross-Coupling: The bromo group at the C5 position and the terminal hydrogen on the ethynyl group are both active sites for reactions like Sonogashira, Suzuki, and Heck couplings. rsc.org Computational studies can model the oxidative addition, transmetalation, and reductive elimination steps of these catalytic cycles, helping to understand regioselectivity and optimize reaction conditions.

Nucleophilic Aromatic Substitution: The pyrimidine ring, being electron-deficient, can be susceptible to nucleophilic attack, although the existing substituents will heavily influence the reaction's feasibility and regiochemistry. researchgate.net

By calculating the activation energies for different potential pathways, chemists can predict which reaction is more likely to occur under specific conditions.

Prediction of Advanced Electronic Properties (e.g., Dipole Moment, Polarizability, First Hyperpolarizability for NLO Applications)

The unique electronic structure of this compound, with its combination of an aromatic ring and polarizable substituents, makes it a candidate for nonlinear optical (NLO) materials. NLO materials have applications in technologies like optical switching and frequency conversion. Computational methods can predict these properties. researchgate.netmdpi.com

Key NLO-related properties calculated via DFT include:

| Property | Symbol | Description | Significance for NLO |

| Dipole Moment | µ | A measure of the overall polarity of the molecule resulting from the separation of positive and negative charges. | A non-zero dipole moment is a prerequisite for second-order NLO activity. |

| Polarizability | α | The measure of how easily the electron cloud of a molecule can be distorted by an external electric field. | Relates to the linear optical response. |

| First Hyperpolarizability | β | A measure of the non-linear response of the molecule to an external electric field. It is the primary determinant of second-order NLO activity. | A large β value indicates a strong NLO response. Often compared to a standard like urea. researchgate.net |

Theoretical studies on similar organic molecules have shown that the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system can lead to large hyperpolarizability values. researchgate.netmdpi.com The structure of this compound fits this paradigm, suggesting it could exhibit significant NLO properties, a hypothesis readily testable through DFT calculations.

Advanced Spectroscopic Characterization Methodologies for 5 Bromo 2 Ethynyl 4 Methylpyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of 5-Bromo-2-ethynyl-4-methylpyrimidine is expected to show three distinct signals corresponding to the aromatic proton, the methyl protons, and the acetylenic proton.

Pyrimidine (B1678525) Ring Proton (H-6): The single proton on the pyrimidine ring is anticipated to appear as a singlet in the aromatic region. Based on data from similar 5-bromopyrimidine (B23866) derivatives, its chemical shift would likely be in the range of δ 8.5-9.0 ppm.

Methyl Protons (-CH₃): The methyl group protons at position 4 would give rise to a singlet, with an expected chemical shift around δ 2.5-2.7 ppm. For instance, the methyl protons in 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol appear as a singlet at δ 2.58 ppm. researchgate.net

Ethynyl (B1212043) Proton (C≡C-H): The proton of the terminal alkyne is expected to be a singlet in the region of δ 3.0-3.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-6 (pyrimidine) | 8.5 - 9.0 | Singlet (s) |

| -CH₃ (methyl) | 2.5 - 2.7 | Singlet (s) |

| -C≡C-H (ethynyl) | 3.0 - 3.5 | Singlet (s) |

The ¹³C NMR spectrum will provide information on all the carbon environments within the molecule. Based on data for substituted pyrimidines and alkynes, the following chemical shifts are predicted. chemicalbook.comdocbrown.info

Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring are expected to resonate in the δ 110-170 ppm range. The carbon bearing the bromine atom (C-5) would be downfield due to the halogen's electronegativity, while the other ring carbons (C-2, C-4, C-6) will have distinct shifts influenced by their substituents.

Ethynyl Carbons (-C≡C-): The two carbons of the ethynyl group are expected to appear in the δ 70-90 ppm region.

Methyl Carbon (-CH₃): The methyl carbon should have a signal in the upfield region, typically around δ 20-25 ppm. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (pyrimidine) | 140 - 150 |

| C-4 (pyrimidine) | 160 - 170 |

| C-5 (pyrimidine) | 110 - 120 |

| C-6 (pyrimidine) | 155 - 165 |

| -C ≡CH (ethynyl) | 80 - 90 |

| -C≡C H (ethynyl) | 70 - 80 |

| -CH₃ (methyl) | 20 - 25 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. creative-biostructure.comnih.govnih.govyoutube.com

COSY (Correlation Spectroscopy): This experiment would primarily be used to confirm the absence of proton-proton coupling, as all expected proton signals are singlets.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These spectra correlate directly bonded protons and carbons. Expected correlations would be between the H-6 proton and the C-6 carbon, the methyl protons and the methyl carbon, and the ethynyl proton and its attached carbon. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) couplings between protons and carbons, which is vital for connecting the molecular fragments. Key expected correlations include:

The methyl protons (-CH₃) to C-4 and C-5 of the pyrimidine ring.

The H-6 proton to C-4 and C-5.

The ethynyl proton to C-2 of the pyrimidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, which can help to confirm the spatial arrangement of the substituents on the pyrimidine ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. tum.deelsevierpure.com

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

C≡C-H Stretching: A sharp, characteristic peak for the terminal alkyne C-H stretch is expected around 3300 cm⁻¹.

C≡C Stretching: The carbon-carbon triple bond stretch should appear as a weak to medium intensity band in the region of 2100-2260 cm⁻¹.

C=N and C=C Stretching (Pyrimidine Ring): The stretching vibrations of the pyrimidine ring will result in a series of bands in the 1400-1600 cm⁻¹ region.

C-Br Stretching: The carbon-bromine bond stretch is expected to be found in the far-infrared region, typically between 500-600 cm⁻¹.

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Spectroscopy Type |

| Acetylenic C-H Stretch | ~3300 | IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| C≡C Stretch | 2100 - 2260 | IR, Raman |

| Pyrimidine Ring Stretches | 1400 - 1600 | IR, Raman |

| C-Br Stretch | 500 - 600 | IR, Raman |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Photoluminescence) for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The π-conjugated system of the pyrimidine ring and the ethynyl group will give rise to characteristic absorption bands. The introduction of a bromine atom and a methyl group can cause shifts in the absorption maxima (λ_max). For related bromo-substituted aromatic compounds, absorption maxima are often observed in the 250-300 nm range. researchgate.net Photoluminescence or fluorescence spectroscopy would indicate if the molecule emits light upon electronic excitation, a property that can be influenced by the heavy bromine atom, which may promote intersystem crossing and lead to phosphorescence rather than fluorescence.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns.

Molecular Ion Peak: Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity. miamioh.edudocbrown.infodocbrown.info For this compound (C₇H₅BrN₂), the expected molecular weights are approximately 195.97 u (with ⁷⁹Br) and 197.97 u (with ⁸¹Br).

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the bromine atom, the methyl group, or cleavage of the ethynyl group. The stability of the resulting carbocations and radical cations will dictate the major fragment ions observed in the spectrum. For example, a significant fragment ion at m/z 57 is often observed for brominated alkanes, corresponding to a C₄H₉⁺ fragment. docbrown.info In this case, fragmentation of the pyrimidine ring would also be expected.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment |

| 196/198 | [C₇H₅BrN₂]⁺ (Molecular Ion) |

| 117 | [M - Br]⁺ |

| 181/183 | [M - CH₃]⁺ |

| 170/172 | [M - C₂H]⁺ |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

The process of X-ray crystallography involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The electrons within the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously measured. This data is then used to calculate an electron density map of the molecule, from which the atomic positions can be determined and the full molecular structure can be modeled.

For a molecule like this compound, a crystallographic analysis would precisely determine the planarity of the pyrimidine ring and the orientation of its substituents: the bromo, ethynyl, and methyl groups. Based on studies of similar structures, the pyrimidine ring is expected to be essentially planar.

Illustrative Crystallographic Data

To provide a tangible representation of the data obtained from an X-ray crystallographic experiment, the following table presents hypothetical, yet plausible, crystallographic parameters for this compound. These values are based on published data for analogous compounds such as 5-bromo-2-iodopyrimidine (B48921) and various 2-ethynylpyrimidine (B1314018) complexes. researchgate.netmdpi.com

Interactive Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₇H₅BrN₂ |

| Formula Weight | 197.04 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.15 |

| b (Å) | 8.20 |

| c (Å) | 13.50 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 782.5 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.67 |

| R-factor | ~0.05 |

Note: This table is for illustrative purposes only and represents expected values based on structurally similar compounds. The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; a lower value indicates a better fit.

Detailed Research Findings on Intermolecular Interactions

The solid-state packing of this compound would be dictated by a variety of intermolecular interactions. The presence of a bromine atom, an sp-hybridized C-H group, and an aromatic nitrogen-containing ring creates the potential for several key non-covalent bonds.

Halogen Bonding: The bromine atom at the C5 position is a prime candidate for forming halogen bonds. nih.govacs.org This type of interaction occurs when the electropositive region on the outer surface of the bromine atom (the σ-hole) is attracted to a Lewis base, such as the nitrogen atom of a neighboring pyrimidine ring (Br···N). researchgate.net Computational studies on bromopyrimidines have shown that these interactions are significant and play a key role in the directed assembly of molecules in the solid state. acs.org The strength of these bonds is influenced by other substituents on the ring.

Hydrogen Bonding: The terminal hydrogen of the ethynyl group is acidic enough to act as a hydrogen bond donor. It can form hydrogen bonds with the nitrogen atoms of the pyrimidine ring of an adjacent molecule (C-H···N). These interactions are common in the crystal structures of ethynyl-substituted nitrogen heterocycles. mdpi.com The methyl group's hydrogens could also potentially engage in weaker C-H···π interactions with the pyrimidine ring.

Applications in Advanced Chemical Research

Utility in Materials Science

The structural characteristics of 5-Bromo-2-ethynyl-4-methylpyrimidine make it a promising candidate for the development of novel organic materials with tailored electronic and optical properties.

The presence of the ethynyl (B1212043) group in this compound is pivotal for its use as a precursor in the construction of π-conjugated systems. These systems are fundamental to the field of organic electronics, finding applications in a wide array of devices. mdpi.com The extension of π-conjugation can be readily achieved through cross-coupling reactions, such as the Sonogashira coupling, where the ethynyl group can be linked to aryl or other unsaturated moieties. The bromine atom at the 5-position offers an additional site for such coupling reactions, allowing for the formation of extended, two-dimensional, or cross-conjugated architectures.

The pyrimidine (B1678525) ring itself, being an electron-deficient aromatic system, can influence the electronic properties of the resulting conjugated materials. The incorporation of such azaheterocycles into conjugated backbones is a known strategy to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn affects the material's charge transport capabilities and optical absorption and emission characteristics. nih.gov While direct research on polymers derived from this compound is not yet prevalent, the extensive studies on other ethynyl-substituted aromatic and heteroaromatic compounds provide a strong basis for its potential in creating novel functional organic materials.

| Functional Group | Potential Contribution to π-Conjugated Systems | Relevant Reaction Types |

| 2-Ethynyl Group | Extension of conjugation, formation of linear or branched polymers. | Sonogashira coupling, Glaser coupling, click reactions. |

| 5-Bromo Group | Additional site for cross-coupling, enabling 2D or cross-conjugated structures. | Suzuki coupling, Stille coupling, Heck coupling. |

| 4-Methyl Group | Influences solubility and solid-state packing of the resulting materials. | - |

| Pyrimidine Core | Modulates electronic properties (electron-deficient character). | - |

The tailored electronic properties of materials derived from this compound suggest their potential application in optoelectronic devices. For instance, by carefully selecting the co-monomers for polymerization, it is conceivable to design materials with specific bandgaps suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). rsc.org The substitution pattern on the pyrimidine ring can influence the intramolecular charge transfer characteristics of the derived materials, which is a key parameter for the performance of many optoelectronic devices. mdpi.com

Furthermore, the rigid and planar nature of the pyrimidine core, combined with the linear ethynyl linker, can be exploited in the design of porous polymeric scaffolds. Such materials can exhibit high surface areas and defined pore sizes, making them suitable for applications in gas storage, separation, and catalysis. The bromo and methyl functionalities can be used to fine-tune the surface properties and the intermolecular interactions within the scaffold.

Role in Coordination Chemistry

The nitrogen atoms of the pyrimidine ring and the π-system of the ethynyl group in this compound make it an excellent ligand for the coordination of metal ions.

Research on the closely related 2-ethynylpyrimidine (B1314018) has demonstrated its ability to act as a versatile ligand in coordination chemistry. mdpi.com By extension, this compound can be expected to form stable complexes with a variety of transition metals. The pyrimidine nitrogen atoms can coordinate to metal centers, and the ethynyl group can either coordinate in a η²-fashion or serve as a rigid linker to other coordinating moieties.

The electronic properties of the resulting metal complexes can be tuned by the substituents on the pyrimidine ring. The electron-withdrawing nature of the bromo group and the pyrimidine ring itself can influence the d-orbital energies of the coordinated metal, which is a critical factor in determining the catalytic activity of the complex. For example, platinum(II) and gold(I) complexes of 2-ethynylpyrimidine have been synthesized and characterized, showcasing the potential of this ligand scaffold in creating emissive materials and potentially catalytic systems. mdpi.com Similarly, studies on 2-ethynyl-4-methylpyridine (B1600865) have shown its ability to form coordination complexes with nickel(II), suggesting that the methyl-substituted core is amenable to metal coordination.

| Metal Ion | Potential Coordination Site(s) | Potential Applications of Complexes |

| Platinum(II) | Pyrimidine Nitrogen, Ethynyl π-system | Emissive materials, Catalysis |

| Gold(I) | Ethynyl π-system | Luminescent probes, Catalysis |

| Nickel(II) | Pyrimidine Nitrogen | Magnetic materials, Catalysis |

| Palladium(II) | Pyrimidine Nitrogen, Ethynyl π-system | Cross-coupling catalysis |

The directional coordination capabilities of the pyrimidine unit, combined with the linear and rigid nature of the ethynyl linker, make this compound an attractive building block for the construction of metallosupramolecular architectures. researchgate.net By employing metal ions with specific coordination geometries (e.g., square planar, tetrahedral, octahedral), it is possible to self-assemble discrete and well-defined two- and three-dimensional structures.

For instance, the use of a square-planar metal ion like Pd(II) or Pt(II) could lead to the formation of molecular squares or boxes. The bromo-substituent could be further functionalized post-assembly to introduce additional properties or to link these discrete architectures into larger networks. These metallosupramolecular structures are of interest for their potential applications in molecular recognition, encapsulation of guest molecules, and as nanoreactors.

Research in Supramolecular Chemistry and Crystal Engineering

The specific substitution pattern of this compound offers several handles for controlling its self-assembly in the solid state, a key aspect of supramolecular chemistry and crystal engineering. The interplay of various non-covalent interactions, such as hydrogen bonding, halogen bonding, π-π stacking, and C-H···π interactions, can be utilized to direct the formation of specific crystal packing motifs.

Crystallographic studies of the related compound 2-ethynyl-4-methylpyridine reveal the influence of the ethynyl and methyl groups on the crystal packing. The ethynyl group can participate in C-H···N hydrogen bonds, while the pyridine (B92270) ring can engage in π-π stacking interactions. It is reasonable to assume that this compound would exhibit similar interactions, with the added possibility of the bromine atom participating in halogen bonding (C-Br···N or C-Br···π interactions). The ability to form such diverse and directional non-covalent interactions makes this compound a promising target for the design of crystalline materials with specific topologies and properties. The self-assembly of organic molecules into well-defined micro- and nanostructures can lead to materials with interesting optical and electronic properties, such as waveguiding and amplified emission. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromo-2-ethynyl-4-methylpyrimidine, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via bromination of pyrimidine precursors (e.g., 4-methylpyrimidine derivatives) using bromine or NBS (N-bromosuccinimide) under controlled temperatures (0–25°C). Etherification or alkyne functionalization follows, often employing Sonogashira coupling for ethynyl group introduction .

- Optimization : Reaction yields improve with anhydrous solvents (e.g., acetonitrile), catalytic bases (e.g., triethylamine), and inert atmospheres. Continuous flow reactors enhance scalability and reduce side products .

| Synthesis Parameters | Typical Conditions |

|---|---|

| Bromination reagent | Br₂ or NBS |

| Temperature range | 0–25°C |

| Coupling catalyst | Pd(PPh₃)₄/CuI for Sonogashira |

| Solvent system | Anhydrous acetonitrile or THF |

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology : Use NMR (¹H/¹³C) to confirm substitution patterns (e.g., bromine at C5, ethynyl at C2). Mass spectrometry (HRMS) validates molecular weight, while IR identifies alkyne stretches (~2100 cm⁻¹) . HPLC with UV detection (λ = 254 nm) assesses purity (>98%) .

Q. How does the ethynyl group influence the compound's reactivity in cross-coupling reactions?

- Methodology : The ethynyl moiety enables Sonogashira, Huisgen cycloaddition, or Glaser coupling. Reactivity comparisons with chloro/methoxy analogs show faster kinetics due to alkyne’s electron-deficient nature .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound's biological activity across studies?

- Methodology : Conduct meta-analyses of dose-response curves and assay conditions (e.g., cell lines, incubation times). Use structural analogs (e.g., 5-Bromo-4-phenylpyrimidine) as controls to isolate substituent effects .

- Example : Discrepancies in IC₅₀ values may arise from variations in solvent (DMSO vs. aqueous buffers) or protein binding assays (SPR vs. ITC) .

Q. What strategies mitigate side reactions during large-scale synthesis?

- Methodology : Implement flow chemistry to reduce exothermic risks in bromination. Use scavenger resins (e.g., polymer-bound thiourea) to remove excess Pd catalysts post-Sonogashira coupling .

| Scale-Up Challenges | Solutions |

|---|---|

| Exothermic bromination | Temperature-controlled flow reactors |

| Pd contamination | Solid-phase extraction (SPE) |

| Ethynyl group instability | Low-temperature storage (< -20°C) |

Q. How do computational models predict the compound's binding affinity to kinase targets?

- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures (e.g., EGFR kinase, PDB: 1M17). Validate with MM-GBSA free-energy calculations and compare with experimental SPR data .

Q. What analytical methods quantify trace impurities in this compound batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.